molecular formula C9H5BF3KO2 B6302596 Potassium 2-oxo-2H-chromene-6-trifluoroborate CAS No. 2724247-54-3

Potassium 2-oxo-2H-chromene-6-trifluoroborate

Cat. No.: B6302596
CAS No.: 2724247-54-3
M. Wt: 252.04 g/mol
InChI Key: VEFQKLWGAOUSOB-UHFFFAOYSA-N
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Description

Potassium 2-oxo-2H-chromene-6-trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound features a chromene ring, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and a trifluoroborate group, which is known for its electron-withdrawing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-oxo-2H-chromene-6-trifluoroborate typically involves the reaction of 2-oxo-2H-chromene-6-boronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the trifluoroborate group. The general reaction scheme is as follows:

2-oxo-2H-chromene-6-boronic acid+KHF2Potassium 2-oxo-2H-chromene-6-trifluoroborate\text{2-oxo-2H-chromene-6-boronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 2-oxo-2H-chromene-6-boronic acid+KHF2​→Potassium 2-oxo-2H-chromene-6-trifluoroborate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-oxo-2H-chromene-6-trifluoroborate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, reacting with an electrophilic halide or pseudohalide.

    Oxidation and Reduction: The chromene ring can undergo oxidation to form chromone derivatives or reduction to form dihydrochromene derivatives.

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products

    Coupled Products: Formed via Suzuki-Miyaura coupling.

    Oxidized Chromones: Formed via oxidation reactions.

    Reduced Dihydrochromenes: Formed via reduction reactions.

Scientific Research Applications

Potassium 2-oxo-2H-chromene-6-trifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form stable and bioactive compounds.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of potassium 2-oxo-2H-chromene-6-trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura coupling. This process, known as transmetalation, is followed by reductive elimination to form the final coupled product. The chromene ring can also participate in various electrophilic and nucleophilic reactions, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-oxo-2H-chromene-6-boronic acid
  • Potassium 2-oxo-2H-chromene-6-difluoroborate
  • Potassium 2-oxo-2H-chromene-6-tetrafluoroborate

Uniqueness

Potassium 2-oxo-2H-chromene-6-trifluoroborate is unique due to its trifluoroborate group, which provides enhanced stability and reactivity compared to other boron-containing compounds. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable carbon-carbon bonds under mild conditions.

Properties

IUPAC Name

potassium;trifluoro-(2-oxochromen-6-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BF3O2.K/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8;/h1-5H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFQKLWGAOUSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=C1)OC(=O)C=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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